molecular formula C17H22N2O3 B6929300 N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)oxane-3-carboxamide

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)oxane-3-carboxamide

Cat. No.: B6929300
M. Wt: 302.37 g/mol
InChI Key: STTXSGAXCOBWLT-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)oxane-3-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a quinoline moiety fused with an oxane ring, which contributes to its unique chemical properties and potential biological activities.

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)oxane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-2-19-15-7-6-14(10-12(15)5-8-16(19)20)18-17(21)13-4-3-9-22-11-13/h6-7,10,13H,2-5,8-9,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTXSGAXCOBWLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3CCCOC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)oxane-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, which can be achieved through the Pfitzinger reaction, where isatin reacts with an appropriate ketone under basic conditions to form the quinoline skeleton.

  • Step 1: Formation of Quinoline Core

      Reactants: Isatin and ethyl acetoacetate

      Conditions: Basic medium (e.g., sodium hydroxide), reflux

      Product: 1-ethyl-2-oxo-3,4-dihydroquinoline

  • Step 2: Formation of Oxane Ring

      Reactants: 1-ethyl-2-oxo-3,4-dihydroquinoline and oxane-3-carboxylic acid

      Conditions: Acidic medium (e.g., hydrochloric acid), heating

      Product: this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)oxane-3-carboxamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to introduce additional functional groups or to modify existing ones.

      Reagents: Potassium permanganate, chromium trioxide

      Conditions: Acidic or basic medium, controlled temperature

  • Reduction: : Reduction reactions can be used to convert the oxo group to a hydroxyl group.

      Reagents: Sodium borohydride, lithium aluminum hydride

      Conditions: Solvent (e.g., ethanol), room temperature

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

      Reagents: Halogenating agents (e.g., N-bromosuccinimide)

      Conditions: Solvent (e.g., dichloromethane), room temperature

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction can produce hydroxyquinoline derivatives.

Scientific Research Applications

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)oxane-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)oxane-3-carboxamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting cellular processes. For example, it may inhibit DNA gyrase in bacteria, leading to antibacterial effects, or it may interfere with cell signaling pathways in cancer cells, inducing apoptosis.

Comparison with Similar Compounds

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)oxane-3-carboxamide can be compared with other quinoline derivatives, such as:

    Quinine: An antimalarial drug with a similar quinoline core but different substituents.

    Nalidixic Acid: An antibacterial agent with a similar mechanism of action but different structural features.

    Ciprofloxacin: A fluoroquinolone antibiotic with enhanced activity due to the presence of fluorine atoms.

The uniqueness of this compound lies in its specific oxane ring substitution, which may confer unique biological activities and chemical properties not found in other quinoline derivatives.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific and industrial fields.

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